
4-Isocyanato-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-4-methylpentan-2-one is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both isocyanate and ketone functional groups.
Preparation Methods
4-Isocyanato-4-methylpentan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of 4-methylpentan-2-one with phosgene in the presence of a base. The reaction proceeds as follows:
4-Methylpentan-2-one+Phosgene→this compound+HCl
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
4-Isocyanato-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas. This reaction is often carried out under mild conditions with the use of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives.
Scientific Research Applications
4-Isocyanato-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify proteins and peptides through isocyanate chemistry, enabling the study of protein functions and interactions.
Medicine: This compound is used in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds with other materials.
Mechanism of Action
The mechanism of action of 4-Isocyanato-4-methylpentan-2-one involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in a wide range of chemical applications.
Comparison with Similar Compounds
4-Isocyanato-4-methylpentan-2-one can be compared with other similar compounds such as:
4-Methylpentan-2-one: This compound lacks the isocyanate group and is less reactive in nucleophilic substitution reactions.
4-Isocyanato-4-methylpentan-2-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
4-Isocyanato-4-methylpentan-2-thione: This compound contains a thione group, which alters its chemical properties and reactivity compared to the ketone analog.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both isocyanate and ketone groups, making it a versatile compound in various chemical processes.
Properties
CAS No. |
57381-94-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-isocyanato-4-methylpentan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(10)4-7(2,3)8-5-9/h4H2,1-3H3 |
InChI Key |
KRSNYTCRGFVFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
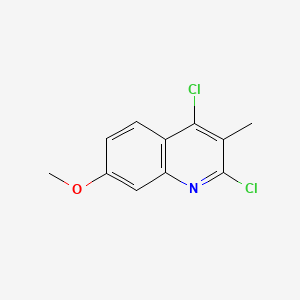
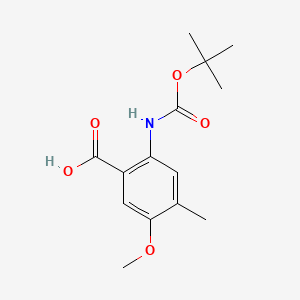
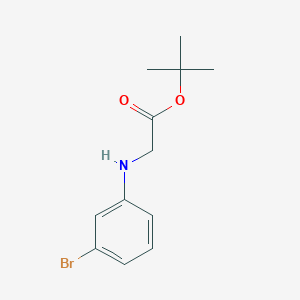
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)

![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)

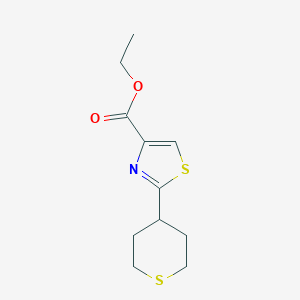
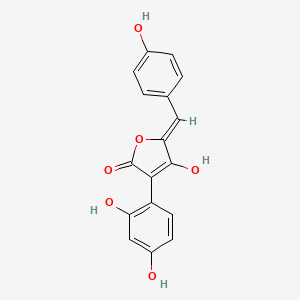
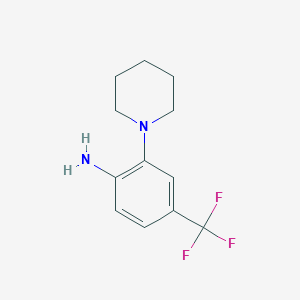
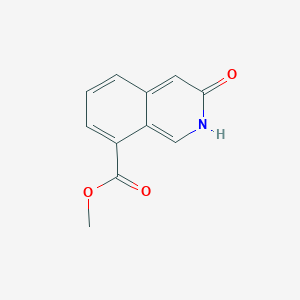
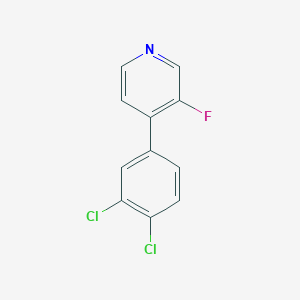
![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
